molecular formula C11H9Br3N2O B8251729 1-[(Benzyloxy)methyl]-2,4,5-tribromoimidazole

1-[(Benzyloxy)methyl]-2,4,5-tribromoimidazole

Cat. No. B8251729
M. Wt: 424.91 g/mol
InChI Key: OIWQPBLQUANCBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Benzyloxy)methyl]-2,4,5-tribromoimidazole is a useful research compound. Its molecular formula is C11H9Br3N2O and its molecular weight is 424.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antitubercular Activities

Benzimidazole derivatives, including 1-[(Benzyloxy)methyl]-2,4,5-tribromoimidazole, have been synthesized and evaluated for their antimicrobial and antitubercular activities. Maste et al. (2011) synthesized benzimidazole acetic acid derivatives and investigated their biological activities, discovering promising antitubercular and antimicrobial activities (Maste, Jeyarani, Kalekar, & Bhat, 2011).

Anti-Inflammatory and Cytotoxic Properties

The benzimidazole class, to which this compound belongs, has been explored for its anti-inflammatory and cytotoxic properties. For example, Rathore et al. (2017) synthesized a series of benzimidazole derivatives and evaluated their anti-inflammatory activities, finding significant inhibition in carrageenan-induced rat paw edema tests. These compounds also demonstrated substantial COX-2 inhibition, indicating their potential as therapeutic agents for inflammatory diseases (Rathore, Sudhakar, Ahsan, Ali, Subbarao, Jadav, Umar, & Yar, 2017).

properties

IUPAC Name

2,4,5-tribromo-1-(phenylmethoxymethyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br3N2O/c12-9-10(13)16(11(14)15-9)7-17-6-8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWQPBLQUANCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCN2C(=C(N=C2Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Tribromoimidazole (2.0 g, 6.6 mmol) in 25 mL of DMF solution was treated with powdered K2CO3 (12.7 g, 91.6 mmol). To the vigorously stirring suspension was added dropwise benzyl chloromethyl ether (1.4 g, 9.2 mmol). After 18 hours, the reaction mixture was filtered. The filtrate was concentrated in vacuo. The residue was chromatographed as described previously. The product was used immediately in Example 39.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
12.7 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(Benzyloxy)methyl]-2,4,5-tribromoimidazole
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1-[(Benzyloxy)methyl]-2,4,5-tribromoimidazole
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1-[(Benzyloxy)methyl]-2,4,5-tribromoimidazole
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1-[(Benzyloxy)methyl]-2,4,5-tribromoimidazole
Reactant of Route 5
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1-[(Benzyloxy)methyl]-2,4,5-tribromoimidazole
Reactant of Route 6
1-[(Benzyloxy)methyl]-2,4,5-tribromoimidazole

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